Magainin 1

説明

特性

IUPAC Name |

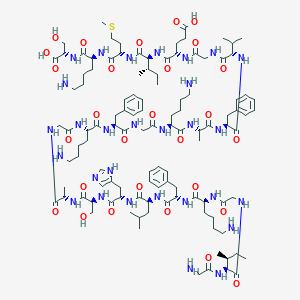

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIZOVDANLLTQD-ZVNXOKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H177N29O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108433-99-4 | |

| Record name | Magainin 1 peptide, Xenopus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of Magainin-1: A Technical Guide to the Pioneering Antimicrobial Peptide from Xenopus laevis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal discovery of Magainin-1, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis. This document provides a comprehensive overview of the isolation, characterization, and mechanism of action of Magainin-1, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in the field of novel anti-infectives.

Introduction: A Serendipitous Discovery in Amphibian Skin

The story of Magainin-1 begins with a keen observation by Michael Zasloff in the mid-1980s. While working with Xenopus laevis for oocyte studies, he noted that the frogs' surgical incisions healed without any signs of infection, despite the non-sterile conditions of their aquatic environment.[1][2] This remarkable resistance to infection suggested the presence of a potent, endogenous antimicrobial agent.[2] This led to the discovery of a family of peptides with broad-spectrum antimicrobial activity, which he named "magainins" from the Hebrew word for "shield".[1][3] These peptides, including Magainin-1, represented a new class of vertebrate host-defense molecules.[4][5]

Magainins are cationic peptides that are typically unstructured in aqueous solution but form an amphipathic α-helix upon interacting with biological membranes.[3] This structural change is crucial to their antimicrobial activity.

Amino Acid Sequence of Magainin-1:

Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Gly-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Lys-Ser[6]

Quantitative Data: Antimicrobial and Hemolytic Activity

Magainin-1 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The following tables summarize the minimal inhibitory concentrations (MICs) of magainin peptides against a range of microorganisms. While the original discovery paper by Zasloff provided more detailed quantitative data for the closely related Magainin-2, it was noted that Magainin-1 displayed a similar spectrum of activity.[1][8] The data for a potent synthetic analog, MSI-1 (a truncated version of a Magainin-2 analog), is also included for comparison.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Magainin-2 Against Various Bacteria [1]

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli D31 | Gram-negative | 25 |

| Klebsiella pneumoniae | Gram-negative | 100 |

| Enterobacter cloacae | Gram-negative | 100 |

| Serratia marcescens | Gram-negative | >100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

| Proteus mirabilis | Gram-negative | >100 |

| Staphylococcus aureus | Gram-positive | 50 |

| Staphylococcus epidermidis | Gram-positive | 50 |

| Streptococcus pyogenes | Gram-positive | 50 |

| Streptococcus faecalis | Gram-positive | 100 |

Table 2: Minimum Inhibitory Concentration (MIC) of MSI-1 (Magainin Analog) Against Various Bacteria [6]

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 4 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 8 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 4 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Gram-positive | 8 |

| Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51299 | Gram-positive | 16 |

A crucial aspect of antimicrobial peptides intended for therapeutic use is their selectivity for microbial cells over host cells. This is often assessed by measuring their hemolytic activity against red blood cells. Magainins are notably non-hemolytic at their effective antimicrobial concentrations.[4][5]

Table 3: Hemolytic Activity of Magainin Peptides

| Peptide | Concentration (µg/mL) | Hemolysis (%) |

| Magainin-2 | 100 | < 5% |

| Melittin (control) | 10 | > 95% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Magainin-1.

Induction and Collection of Skin Secretions from Xenopus laevis

This protocol is adapted from studies on the stimulation of granular gland secretion in Xenopus laevis.[4][9]

Materials:

-

Adult female Xenopus laevis

-

Norepinephrine solution (1 mg/mL in 0.9% NaCl)

-

Syringe with a 27-30G needle

-

Sterile container for collection

-

Deionized water

-

Centrifuge and centrifuge tubes

Procedure:

-

Anesthetize the frog by immersion in a 0.1% tricaine solution.

-

Inject a sterile solution of norepinephrine (80 nmol/g body weight) into the dorsal lymph sac.[4]

-

Within minutes of the injection, the frog's skin will secrete a milky white substance.

-

Gently scrape the secretions from the skin surface into a sterile container with a small amount of deionized water.

-

Centrifuge the collected secretions at 5000 x g for 10 minutes to remove any cellular debris.

-

Collect the supernatant containing the crude peptide mixture for further purification.

Purification of Magainin-1

The purification of Magainin-1 is typically achieved through a multi-step chromatography process.[1]

Materials:

-

Crude skin secretion supernatant

-

Size-exclusion chromatography column (e.g., Bio-Gel P-30)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 reverse-phase HPLC column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Spectrophotometer or UV detector (220-280 nm)

-

Fraction collector

Procedure:

-

Size-Exclusion Chromatography (Initial Fractionation):

-

Equilibrate the size-exclusion column with an appropriate buffer (e.g., 0.1 M acetic acid).

-

Apply the crude supernatant to the column.

-

Elute the peptides with the same buffer and collect fractions.

-

Monitor the absorbance of the fractions at 280 nm.

-

Assay the collected fractions for antimicrobial activity to identify the active fractions.

-

-

Reverse-Phase HPLC (High-Resolution Purification):

-

Pool the active fractions from the size-exclusion chromatography and concentrate them.

-

Equilibrate the C18 RP-HPLC column with 95% Solvent A and 5% Solvent B.

-

Inject the concentrated sample onto the column.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the individual peaks into separate fractions.

-

Assay each fraction for antimicrobial activity to identify the peak corresponding to Magainin-1.

-

Perform amino acid sequencing on the active fraction to confirm the identity of Magainin-1.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Purified Magainin-1

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of Magainin-1 in a suitable solvent (e.g., sterile water or dilute acetic acid).

-

Perform serial two-fold dilutions of the Magainin-1 stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well containing the diluted peptide.

-

Include positive (microorganism in broth without peptide) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC as the lowest concentration of Magainin-1 that completely inhibits visible growth of the microorganism.

Hemolytic Activity Assay

This assay determines the lytic activity of the peptide against red blood cells.

Materials:

-

Purified Magainin-1

-

Freshly drawn red blood cells (e.g., human or sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v) as a positive control for 100% hemolysis

-

Sterile microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Wash the red blood cells three times with PBS by centrifugation and resuspension to remove plasma components.

-

Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

-

Prepare serial dilutions of Magainin-1 in PBS in microcentrifuge tubes.

-

Add the red blood cell suspension to each tube to achieve a final red blood cell concentration of 1%.

-

Include a positive control (red blood cells with Triton X-100) and a negative control (red blood cells in PBS only).

-

Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Carefully transfer the supernatant to a new plate or cuvette.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations: Workflows and Mechanisms

Experimental Workflow for Magainin-1 Discovery

References

- 1. content.stockpr.com [content.stockpr.com]

- 2. Zasloff M et al. (1988), Antimicrobial activity of synthetic magainin pe... - Paper [echinobase.org]

- 3. Norepinephrine depletion of antimicrobial peptides from the skin glands of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Potent antibacterial activity of MSI-1 derived from the magainin 2 peptide against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.stockpr.com [content.stockpr.com]

- 8. Cerulein mRNA and peptide alpha-amidation activity in the skin of Xenopus laevis: stimulation by norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of antimicrobial peptides from an extract of the skin of Xenopus laevis using heparin-affinity HPLC: characterization by ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Disruption: An In-depth Technical Guide to Magainin 1's Mechanism of Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antimicrobial activity of Magainin 1, a peptide with significant therapeutic potential. We will delve into the core principles of its interaction with bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of its modes of action.

Executive Summary

This compound, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis, exerts its bactericidal effects primarily by permeabilizing the cell membranes of a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] This action is largely attributed to its amphipathic α-helical structure and cationic nature, which facilitate a selective interaction with the anionic phospholipids abundant in bacterial membranes.[1][3] The subsequent disruption of the membrane barrier leads to the dissipation of essential ion gradients and, ultimately, cell death.[4][5] This guide will explore the two predominant models for this compound's mechanism of action—the toroidal pore and carpet models—and provide the technical details necessary for researchers to investigate these phenomena.

Quantitative Analysis of this compound Activity

The antimicrobial efficacy and membrane-disrupting capabilities of this compound have been quantified through various biophysical and microbiological assays. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Magainin Analogs

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| MSI-1 | E. coli | 4-16 | [6] |

| MSI-3 | E. coli | 4-16 | [6] |

| MSI-4 | E. coli | 16-64 | [6] |

| MSI-1 | Penicillin-resistant E. coli | 4-16 | [6] |

| MSI-3 | Penicillin-resistant E. coli | 4-16 | [6] |

| MSI-1 | Methicillin-resistant S. aureus | 4-16 | [6] |

| MSI-3 | Methicillin-resistant S. aureus | 4-16 | [6] |

Table 2: Biophysical Parameters of Magainin-Membrane Interactions

| Parameter | Value | Lipid System | Method | Reference |

| Binding Constant (K) | 3.8 x 10⁵ M⁻¹ | Bovine brain phosphatidylserine vesicles | Langmuir Isotherm | [2] |

| Binding Site Number | 0.10 per lipid molecule | Bovine brain phosphatidylserine vesicles | Langmuir Isotherm | [2] |

| Pore-forming P/L Ratio | 1/60 | DOPC:DOPE:DOPG (60:20:20) | Patch-clamp | [7][8] |

| Pore Diameter | 2-3 nm | - | Fluorescence-based study | [9] |

| Pore Diameter | ~3.7 nm | - | Neutron scattering | [9] |

Core Mechanisms of Action: Toroidal Pore and Carpet Models

The precise mechanism by which this compound disrupts bacterial membranes is understood to occur primarily through two models: the toroidal pore and the carpet model. The prevailing model can depend on factors such as peptide concentration and lipid composition.[7][10]

The Toroidal Pore Model

In the toroidal pore model, this compound peptides first bind to the surface of the bacterial membrane. Upon reaching a critical concentration, the peptides insert into the lipid bilayer, inducing a positive curvature in the membrane.[9] This leads to the formation of a pore where the lipid monolayers are continuous through the pore, with the headgroups of the lipids lining the interior of the channel alongside the peptides.[4][11] This structure allows for the passage of ions and water, leading to the dissipation of the membrane potential.[4]

The Carpet Model

At higher concentrations, this compound is proposed to act via a detergent-like "carpet" mechanism.[10] In this model, the peptides accumulate on the surface of the membrane, forming a carpet-like layer. This extensive coverage disrupts the packing of the lipid bilayer, leading to a loss of membrane integrity and the formation of micelles, ultimately causing the solubilization of the membrane.[7][10]

Key Experimental Protocols

The study of this compound's mechanism of action relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is for determining the secondary structure of this compound in the presence of lipid vesicles.

Materials:

-

This compound peptide, purified

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

-

Phosphate buffer (10 mM, pH 7.4)

-

Extruder with 100 nm polycarbonate membranes

-

CD spectropolarimeter

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid mixture of POPC and POPG (e.g., 3:1 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with phosphate buffer to a final lipid concentration of 10 mg/mL.

-

Subject the lipid suspension to 5-7 freeze-thaw cycles.

-

Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs).

-

-

CD Measurement:

-

Prepare a stock solution of this compound in phosphate buffer.

-

In a quartz cuvette with a 1 mm path length, add the LUV suspension and acquire a baseline CD spectrum.

-

Add this compound to the desired peptide-to-lipid ratio.

-

Incubate the mixture for 15-30 minutes at room temperature.

-

Acquire the CD spectrum from 190 to 250 nm.

-

Subtract the baseline spectrum from the peptide-lipid spectrum.

-

Analyze the resulting spectrum for α-helical content.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Orientation

This protocol provides a method for determining the orientation of this compound within a lipid bilayer.[12][13]

Materials:

-

¹⁵N-labeled this compound

-

Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

-

Glass plates for oriented samples

-

Solid-state NMR spectrometer with a flat-coil probe

Procedure:

-

Sample Preparation:

-

Co-dissolve ¹⁵N-labeled this compound and a DMPC/DMPG lipid mixture in an organic solvent (e.g., trifluoroethanol/chloroform).

-

Spread the solution evenly onto thin glass plates.

-

Allow the solvent to evaporate slowly to form a uniform film.

-

Stack the glass plates.

-

Hydrate the sample by placing it in a chamber with a controlled humidity (e.g., 93% relative humidity using a saturated K₂SO₄ solution) at a temperature above the lipid phase transition for 24-48 hours.

-

-

NMR Spectroscopy:

-

Insert the stack of glass plates into the flat-coil probe of the solid-state NMR spectrometer, with the bilayer normal either parallel or perpendicular to the magnetic field.

-

Acquire a one-dimensional ¹⁵N NMR spectrum.

-

The chemical shift of the ¹⁵N label will be dependent on the orientation of the peptide relative to the magnetic field, allowing for the determination of the peptide's alignment within the bilayer.[12]

-

Patch-Clamp Electrophysiology for Pore Formation Analysis

This protocol is for measuring the ion channel activity of this compound in a planar lipid bilayer.[8][14]

Materials:

-

Planar lipid bilayer setup with a patch-clamp amplifier

-

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane

-

KCl solution (e.g., 1 M)

-

Ag/AgCl electrodes

-

This compound stock solution

Procedure:

-

Bilayer Formation:

-

Paint a solution of DPhPC in n-decane across a small aperture (e.g., 100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

-

Monitor the capacitance of the membrane until a stable bilayer is formed (capacitance of ~0.7 µF/cm²).

-

-

Electrophysiological Recording:

-

Establish a salt gradient across the bilayer if desired (e.g., 1 M KCl in the cis compartment and 0.1 M KCl in the trans compartment).

-

Apply a constant voltage across the membrane (e.g., +100 mV).

-

Add this compound to the cis compartment and stir gently.

-

Record the current flowing across the bilayer. The appearance of discrete, stepwise increases in current indicates the formation of ion channels or pores.

-

Analyze the current traces to determine the conductance, open and closed lifetimes, and other properties of the pores.[15]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound represents a promising class of antimicrobial agents that target the bacterial membrane, a mechanism that may be less prone to the development of resistance compared to conventional antibiotics. A thorough understanding of its mechanism of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for the rational design of more potent and selective peptide-based therapeutics. The interplay between the toroidal pore and carpet models highlights the complex and dynamic nature of this compound's interaction with bacterial membranes, a field ripe for further investigation.

References

- 1. Magainins as paradigm for the mode of action of pore forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Magainins and the disruption of membrane-linked free-energy transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent antibacterial activity of MSI-1 derived from the magainin 2 peptide against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biophysical Investigations Elucidating the Mechanisms of Action of Antimicrobial Peptides and Their Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and interactions of magainin antibiotic peptides in lipid bilayers: a solid-state nuclear magnetic resonance investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Channel Current Analysis for Pore-forming Properties of an Antimicrobial Peptide, this compound, Using the Droplet Contact Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial peptide magainin I from Xenopus skin forms anion-permeable channels in planar lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Magainin 1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magainin 1 is a naturally occurring antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1] It belongs to a class of host defense peptides that provide a first line of defense against a wide array of pathogens.[2] This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and peptide chemistry.

Structure of this compound

This compound is a 23-amino acid cationic peptide with the sequence GIGKFLHSAGKFGKAFVGEIMKS.[3] In aqueous solutions, it generally lacks a stable, defined conformation. However, upon interaction with biological membranes, it adopts an amphipathic α-helical structure.[4] This amphipathicity, characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, is crucial for its antimicrobial activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | GIGKFLHSAGKFGKAFVGEIMKS | [3] |

| Molecular Weight | 2409.9 Da | [3] |

| Net Charge (at pH 7) | +4 | Calculated |

| Isoelectric Point (pI) | ~10.5 | Calculated |

| Secondary Structure | Amphipathic α-helix in membranes | [4] |

Function and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[2] Its primary mode of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.[2] This direct interaction with the lipid bilayer makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.

The precise mechanism of membrane disruption is thought to occur through one or a combination of the following models:

-

Toroidal Pore Model: In this model, this compound peptides initially bind to the surface of the microbial membrane. Upon reaching a critical concentration, they insert into the lipid bilayer, inducing the lipids to bend inward and form a pore or channel. The pore is lined by both the peptides and the lipid head groups, creating a "toroidal" structure that allows the leakage of cellular contents.[5][6][7]

-

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.[8][9][10][11] This extensive coverage disrupts the membrane's integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.

Quantitative Data

Table 2: Antimicrobial Activity of this compound

| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | ATCC 8739 | 75 | 31.1 | [12] |

| Staphylococcus aureus | MRSA | 64 (hybrid peptide) | - | [12][13] |

| Candida albicans | - | - | 4.15 | [2][3] |

Note: The MIC value for Staphylococcus aureus is for a hybrid peptide containing a magainin fragment, as a specific value for this compound was not available in the searched literature.

Table 3: Hemolytic Activity of Magainin Peptides

| Peptide | HC50 (µM) on human erythrocytes | Reference |

| Magainin 2 | ~600 µg/mL (~245 µM) | [14] |

Note: A specific HC50 value for this compound against human red blood cells was not found. The value for Magainin 2, a closely related peptide, is provided as a reference.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water, dithiothreitol)

-

Diethyl ether

-

Acetonitrile (ACN)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (Serine) with coupling reagents and DIPEA in DMF and add it to the resin. Allow the reaction to proceed until completion.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[9]

-

Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions. Include a positive control (microbes in medium without peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.[16][17]

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Triton X-100 (for 100% lysis control)

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare RBC Suspension: Wash fresh RBCs with PBS by centrifugation and resuspend to a final concentration of 1-2% in PBS.

-

Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well. Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS only). Incubate the plate for 1 hour at 37°C.[17]

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

-

Calculate Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the concentration of the peptide that causes 50% hemolysis.

Membrane Permeabilization Assay: Calcein Leakage

This assay assesses the ability of a peptide to induce leakage from lipid vesicles, mimicking its effect on cell membranes.[11]

Materials:

-

Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs)

-

Calcein (fluorescent dye)

-

Buffer (e.g., HEPES)

-

Size-exclusion chromatography column

-

This compound stock solution

-

Fluorometer

Procedure:

-

Prepare Calcein-Loaded LUVs: Prepare LUVs containing a self-quenching concentration of calcein by methods such as extrusion.

-

Remove External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column.

-

Leakage Assay: Dilute the LUV suspension in the buffer in a cuvette. Add this compound to the cuvette and monitor the increase in fluorescence over time. The leakage of calcein out of the vesicles leads to its dequenching and a corresponding increase in fluorescence intensity.

-

Determine 100% Leakage: Add a detergent (e.g., Triton X-100) to the LUV suspension to cause complete lysis and determine the maximum fluorescence signal.

-

Calculate Percent Leakage: The percentage of leakage induced by this compound is calculated relative to the maximum fluorescence.

Conclusion

This compound remains a peptide of significant interest due to its potent, broad-spectrum antimicrobial activity and its direct, membrane-disrupting mechanism of action. This guide provides a foundational understanding of its structure, function, and key experimental methodologies for its study. The provided protocols and data serve as a starting point for further research into the therapeutic potential of this compound and its analogs in an era of increasing antibiotic resistance. Further investigation into its specific interactions with different microbial and mammalian membranes will be crucial for the development of selective and effective antimicrobial agents.

References

- 1. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magainin-1 - [108433-99-4] - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. Magainin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [CecropinA-magainin, a new hybrid antibacterial peptide against meticillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. The Magainins: sequence factors relevant to increased antimicrobial activity and decreased hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

Biophysical Properties of Magainin 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magainin 1 is a 23-amino acid cationic antimicrobial peptide, originally isolated from the skin of the African clawed frog, Xenopus laevis. It belongs to the magainin family of peptides, which are key components of the frog's innate immune system. This compound exhibits broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2][3] Furthermore, it has demonstrated cytotoxic activity against various cancer cell lines.[4][5] The primary mechanism of action involves the permeabilization of microbial and cancer cell membranes, making it a subject of significant interest for the development of novel therapeutic agents.[6][7] This technical guide provides an in-depth overview of the core biophysical properties of this compound, focusing on its structure, mechanism of action, and interactions with lipid membranes.

Physicochemical and Structural Properties

This compound is a linear peptide with the amino acid sequence GIGKFLHSAGKFGKAFVGEIMKS.[8] It has a molecular weight of approximately 2409.8 g/mol and carries a net positive charge at physiological pH, contributing to its initial electrostatic interaction with negatively charged cell membranes.[1][8]

In aqueous solution, this compound exists in a largely unstructured, random coil conformation.[6] However, upon interaction with membrane-mimicking environments, such as lipid vesicles or detergent micelles, it undergoes a conformational change to form an amphipathic α-helix.[2][6] This α-helical structure is crucial for its biological activity, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or line a pore.[6] The structure of Magainin 2, a closely related peptide, has been determined by NMR spectroscopy and is available in the Protein Data Bank (PDB) under accession codes like 2LSA.[9] A computed structure model for magainins is also available (AF_AFP11006F1).[10]

Antimicrobial and Anticancer Activity

This compound's ability to disrupt cell membranes leads to a broad range of antimicrobial and anticancer activities. The following tables summarize its efficacy against various cell types.

Table 1: Antimicrobial Activity of this compound and its Analogs

| Organism | Strain | MIC (µg/mL) | MIC (µM) | Notes | Reference |

| Escherichia coli | - | - | 40 | Magainin II amide analog | [11] |

| Bacillus subtilis | - | - | >80 | Magainin II amide analog | [11] |

| Candida albicans | - | - | 4.15 | Antifungal activity | [4] |

| Batrachochytrium dendrobatidis | - | - | ~162 | Antifungal activity against chytrid fungus | [12] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Magainin Analogs

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| NCI-H82 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H526 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H678 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H735 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H841 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H889 | Small Cell Lung Cancer | Magainin A | 8.64 (average) | [13][14] |

| NCI-H82 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| NCI-H526 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| NCI-H678 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| NCI-H735 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| NCI-H841 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| NCI-H889 | Small Cell Lung Cancer | Magainin G | 8.82 (average) | [13][14] |

| Human Bladder Cancer Cell Lines | Bladder Cancer | Magainin 2 | ~200 | [5] |

| Human Small Cell Lung Cancer | Small Cell Lung Cancer | Magainin A/G | ~9 | [5][15] |

| Leukemia Cells | Leukemia | This compound | 0.01 - 0.05 | Induces apoptosis |

IC50: Half-maximal Inhibitory Concentration

Table 3: Hemolytic Activity of Magainin Analogs

| Peptide | HC50 (µM) | Notes | Reference |

| Magainin II amide analog | 200 | Against human red blood cells | [11] |

| PGLa | 0.6 | More hemolytic than magainins | [16] |

HC50: Half-maximal Hemolytic Concentration

Mechanism of Action: Interaction with Lipid Membranes and Pore Formation

The primary target of this compound is the cell membrane. Its mechanism of action is widely accepted to proceed via the formation of pores, leading to the dissipation of ion gradients and ultimately cell death.[6]

Lipid Selectivity

This compound preferentially interacts with membranes containing anionic phospholipids, such as phosphatidylglycerol (PG) and phosphatidylserine (PS), which are abundant in bacterial membranes and the outer leaflet of cancer cell membranes.[2][6] This selectivity is attributed to the initial electrostatic attraction between the cationic peptide and the negatively charged membrane surface.

The Toroidal Pore Model

Experimental evidence from various biophysical techniques supports the "toroidal pore" or "wormhole" model for this compound-induced membrane permeabilization.[13][17][18][19] In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend inward, forming a continuous channel lined by both the peptides and the lipid headgroups. This is distinct from the "barrel-stave" model, where the pore is formed exclusively by an aggregate of peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial activity and membrane selective interactions of a synthetic lipopeptide MSI-843 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of synthetic magainin peptides and several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encapsula.com [encapsula.com]

- 5. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meihonglab.com [meihonglab.com]

- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 8. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dysart.co.nz [dysart.co.nz]

- 10. Antimicrobial peptide magainin I from Xenopus skin forms anion-permeable channels in planar lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Review: Examining the Natural Role of Amphibian Antimicrobial Peptide Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]

- 18. Channel Current Analysis for Pore-forming Properties of an Antimicrobial Peptide, this compound, Using the Droplet Contact Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Magainin 1 Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magainin 1, a naturally occurring antimicrobial peptide (AMP) isolated from the skin of the African clawed frog, Xenopus laevis, demonstrates significant promise as a therapeutic agent against a broad spectrum of Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action for this compound is the permeabilization of the bacterial cell membrane, a process initiated by electrostatic interactions with negatively charged components of the Gram-positive cell envelope, such as teichoic acids. This interaction leads to the formation of pores, disruption of cellular integrity, and ultimately, cell death. This document consolidates key data, outlines detailed methodologies for crucial experiments, and presents visual representations of the proposed mechanisms and workflows to support further research and development in this field.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs has been evaluated against various Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a quantitative measure of their potency.

Table 1: MIC and MBC of Magainin Analogs against Gram-Positive Bacteria

| Peptide/Analog | Organism | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |

| MSI-1 (Magainin 2 analog) | Staphylococcus aureus | Methicillin-resistant (MRSA) | 8 | 16 | [3] |

| MSI-1 (Magainin 2 analog) | Staphylococcus epidermidis | Methicillin-resistant | 8 | 16 | [3] |

| MSI-1 (Magainin 2 analog) | Streptococcus pyogenes | Penicillin, Erythromycin, Levofloxacin-resistant | 16 | 32 | [3] |

| Synthetic Magainins (MSI-93 & MSI-94) | Enterococcus faecium | Clinical Isolates | 3.13 - 12.5 | Not Reported | [4] |

| CecropinA-Magainin Hybrid | Staphylococcus aureus | Methicillin-resistant (MRSA) | 64 | Not Reported | [5][6] |

Note: Data for this compound against a comprehensive panel of Gram-positive bacteria is limited in publicly available literature. The data presented for analogs and hybrid peptides containing magainin sequences provide a strong indication of the potential efficacy of this class of antimicrobial peptides.

Mechanism of Action

The bactericidal activity of this compound against Gram-positive bacteria is primarily driven by its ability to disrupt the cell membrane. This process can be broken down into several key stages:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged surface of Gram-positive bacteria. This interaction is largely mediated by the presence of teichoic and lipoteichoic acids (LTA) embedded in the peptidoglycan layer.[7]

-

Membrane Insertion and Pore Formation: Following the initial binding, this compound peptides are believed to insert into the lipid bilayer of the cytoplasmic membrane. This insertion is followed by the formation of transmembrane pores, a process often described by the "toroidal pore" or "carpet" models.[8] These pores disrupt the membrane's integrity, leading to the leakage of intracellular contents.

-

Cellular Disruption and Death: The formation of pores leads to the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.

The following diagram illustrates the proposed signaling pathway for this compound activity against Gram-positive bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bactericidal activity of magainins against Pseudomonas aeruginosa and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [CecropinA-magainin, a new hybrid antibacterial peptide against meticillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Initial binding sites of antimicrobial peptides in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]

Magainin 1: A Technical Guide to its Antimicrobial Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magainin 1, a cationic antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis, exhibits broad-spectrum antimicrobial activity, including against a range of Gram-negative bacteria.[1] Its primary mechanism of action involves the permeabilization of the bacterial cell membrane, leading to cell death. This technical guide provides an in-depth overview of this compound's activity against Gram-negative bacteria, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) like this compound represent a promising class of therapeutic agents due to their unique mechanism of action, which is less prone to the development of resistance compared to conventional antibiotics.[2] this compound is a 23-amino acid peptide that adopts an amphipathic α-helical structure upon interacting with bacterial membranes.[3] This structural arrangement is crucial for its ability to disrupt the membrane integrity of pathogens. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial peptides.

Mechanism of Action against Gram-Negative Bacteria

This compound's bactericidal activity against Gram-negative bacteria is a multi-step process initiated by electrostatic interactions and culminating in membrane disruption.

Initial Interaction: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which carries a net negative charge. The cationic nature of this compound facilitates its initial binding to the bacterial surface through electrostatic attraction to the anionic LPS molecules.[4]

Outer Membrane Permeabilization: Following the initial binding, this compound disrupts the outer membrane, allowing its passage into the periplasmic space. This permeabilization is a critical step for the peptide to reach its primary target, the inner cytoplasmic membrane.

Inner Membrane Interaction and Pore Formation: Once in the periplasm, this compound interacts with the negatively charged phospholipids of the inner membrane.[3] This interaction induces a conformational change in the peptide, causing it to fold into an amphipathic α-helix and insert into the lipid bilayer.[3] The accumulation of these peptides on the membrane surface leads to the formation of "toroidal pores." In the toroidal pore model, the lipid monolayers are bent continuously through the pore, such that the water core is lined by both the inserted peptides and the lipid head groups.[2] This pore formation disrupts the membrane's barrier function, leading to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Gram-Negative Bacterium | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | D31 | <10 | <4.15 | [5] |

| Escherichia coli | ATCC 8739 | 75 | ~31 | [6] |

| Escherichia coli | Susceptible Strain | - | 62 | [1] |

| Proteus mirabilis | Clinical Isolates | Resistant | Resistant | [7] |

| Proteus morganii | - | Resistant | Resistant | [7] |

| Proteus vulgaris | - | Resistant | Resistant | [7] |

Note: The molecular weight of this compound is approximately 2409.9 g/mol .

Experimental Protocols

Standardized assays are crucial for evaluating the antimicrobial activity of this compound. The following sections detail the methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Gram-negative bacterial strains

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

-

Inoculum Adjustment: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a series of twofold dilutions of this compound in a sterile diluent (e.g., 0.01% acetic acid, 0.2% BSA) and then in MHB in the 96-well plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Materials:

-

Gram-negative bacterial cells

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) solution (in acetone or ethanol)

-

This compound solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

-

NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10-30 µM.

-

Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension with NPN (Excitation: ~350 nm, Emission: ~420 nm).

-

Peptide Addition: Add this compound to the cell suspension at the desired concentration.

-

Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time until a plateau is reached. A rapid increase in fluorescence indicates outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Calcein Leakage)

This assay assesses the disruption of the inner cytoplasmic membrane by measuring the leakage of the fluorescent dye calcein from pre-loaded bacterial cells or liposomes that mimic bacterial membranes.

Materials:

-

Gram-negative bacterial cells or large unilamellar vesicles (LUVs)

-

Calcein-AM (for live cells) or calcein (for liposomes)

-

Buffer (e.g., PBS or HEPES)

-

Fluorometer or fluorescence microplate reader

Procedure (for live cells):

-

Cell Loading: Incubate mid-log phase bacteria with calcein-AM. The non-fluorescent calcein-AM passively enters the cells and is cleaved by intracellular esterases into fluorescent calcein, which is retained in cells with intact membranes.

-

Washing: Wash the cells to remove extracellular calcein-AM.

-

Peptide Treatment: Resuspend the calcein-loaded cells in buffer and add this compound at various concentrations.

-

Fluorescence Measurement: Measure the increase in fluorescence in the supernatant over time (Excitation: ~490 nm, Emission: ~520 nm). An increase in fluorescence corresponds to the leakage of calcein from the cells due to inner membrane permeabilization. A lysis agent like Triton X-100 is used to determine 100% leakage.

Conclusion

This compound continues to be a subject of significant interest in the development of novel antimicrobial therapies. Its potent activity against a variety of Gram-negative bacteria, coupled with a mechanism of action that is less susceptible to conventional resistance pathways, underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's bioactivity and the experimental approaches to its study, aiming to facilitate further research and development in this critical area.

References

- 1. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: Examining the Natural Role of Amphibian Antimicrobial Peptide Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. content.stockpr.com [content.stockpr.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. content.stockpr.com [content.stockpr.com]

The Antifungal Power of Magainin 1: A Technical Guide to its Mechanisms and Properties

For Immediate Release

A Deep Dive into the Antifungal Properties of the Amphibian Peptide, Magainin 1, for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of the antifungal properties of this compound, a naturally occurring antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its antifungal potential.

This compound exhibits broad-spectrum activity against a range of pathogenic fungi by primarily targeting and disrupting the integrity of the fungal cell membrane.[1][3] This guide synthesizes key data on its efficacy, outlines the methodologies for its study, and visualizes its mode of action to support further research and development in the field of antifungal therapeutics.

Quantitative Antifungal Activity of this compound

This compound has demonstrated potent antifungal activity against a variety of clinically and agriculturally relevant fungal species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its closely related analogue, Magainin 2, against several key fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Fungal Species | Peptide | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | This compound | 4.15 µM | [3] |

| Batrachochytrium dendrobatidis | Magainins | ~162 µM | [4] |

| Cryptococcus neoformans | Magainin | Melanized cells show reduced susceptibility | [5] |

| Saccharomyces cerevisiae | Magainins | Active at low concentrations | [1][6] |

| Malassezia furfur | Cecropin A(1-8)-Magainin 2(1-12) hybrid | 0.39 µM | [7] |

Mechanism of Action: A Multi-faceted Assault on Fungal Cells

The primary antifungal mechanism of this compound involves the permeabilization of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[3] This process is primarily explained by two models: the toroidal pore model and the carpet model .[4]

Toroidal Pore Model: In this model, this compound peptides initially bind to the surface of the fungal membrane. Upon reaching a critical concentration, they insert into the lipid bilayer, inducing the membrane to curve inward, forming a water-filled pore lined by both the peptides and the lipid head groups. This pore allows for the unregulated passage of ions and small molecules, disrupting the electrochemical gradient and cellular homeostasis.[4]

Carpet Model: Alternatively, in the carpet model, this compound peptides accumulate on the surface of the fungal membrane, forming a "carpet-like" layer. This extensive coverage disrupts the membrane's structure, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

Beyond direct membrane disruption, evidence suggests that this compound can also induce downstream cellular stress responses in fungi, including the generation of Reactive Oxygen Species (ROS) and the induction of apoptosis-like cell death . The influx of ions and the disruption of mitochondrial membrane potential are thought to be key triggers for these secondary effects.

Below are diagrams illustrating the proposed mechanisms of action and a typical experimental workflow for assessing antifungal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.[8]

1. Preparation of Fungal Inoculum:

- Culture the fungal strain on an appropriate agar medium.

- Harvest fungal cells and suspend them in sterile saline or a suitable broth.

- Adjust the cell suspension to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.[8]

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

- In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).[8]

3. Inoculation and Incubation:

- Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

- Include positive (fungus only) and negative (broth only) controls.

- Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[8]

4. Determination of MIC:

- Visually inspect the microtiter plate for fungal growth (turbidity).

- The MIC is the lowest concentration of this compound that shows no visible growth.

Membrane Permeabilization Assay: Calcein Leakage

This assay measures the ability of this compound to disrupt fungal membranes by quantifying the leakage of a fluorescent dye, calcein, from lipid vesicles or fungal cells.[9][10]

1. Preparation of Calcein-Loaded Vesicles/Cells:

- For Lipid Vesicles: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the fungal membrane in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM). Remove external calcein by size-exclusion chromatography.[10]

- For Fungal Cells: Incubate fungal cells with calcein-AM, a cell-permeant version of calcein. The esterase activity within the cells will cleave the AM group, trapping the fluorescent calcein inside. Wash the cells to remove external calcein-AM.[11]

2. Leakage Measurement:

- Place the calcein-loaded vesicles or cells in a fluorometer cuvette or a 96-well plate.

- Add varying concentrations of this compound to the samples.

- Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10]

3. Data Analysis:

- The fluorescence intensity will increase as calcein is released and its self-quenching is relieved.

- Calculate the percentage of leakage relative to a positive control (e.g., addition of a detergent like Triton X-100 to cause 100% leakage).[9] The percentage of dye-leakage is calculated using the formula: % dye leakage = 100 × [(F − F0)/(Ft − F0)], where F is the fluorescence intensity after peptide treatment, F0 is the initial fluorescence, and Ft is the fluorescence after adding Triton X-100.[9]

Membrane Permeabilization Assay: SYTOX Green Uptake

This assay provides another method to assess membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[12][13]

1. Cell Preparation:

- Culture and harvest fungal cells as described for the MIC assay.

- Wash and resuspend the cells in a suitable buffer.

2. Staining and Measurement:

- In a 96-well black microtiter plate, add the fungal cell suspension.

- Add SYTOX Green to a final concentration of approximately 0.2-1 µM.[12]

- Add varying concentrations of this compound to the wells.

- Measure the fluorescence intensity over time using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[14]

3. Data Analysis:

- An increase in fluorescence indicates membrane permeabilization.

- The rate and extent of fluorescence increase are proportional to the membrane-disrupting activity of this compound.

This technical guide provides a foundational understanding of the antifungal properties of this compound. The presented data, mechanisms, and protocols are intended to serve as a valuable resource for the scientific community to foster innovation in the development of novel antifungal agents.

References

- 1. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Magainin-1 - [108433-99-4] - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 4. Review: Examining the Natural Role of Amphibian Antimicrobial Peptide Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanin as a potential cryptococcal defence against microbicidal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of synthetic magainin peptides and several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.3. Calcein Leakage Assay [bio-protocol.org]

- 10. 4.9. Calcein Leakage Assay [bio-protocol.org]

- 11. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

In-Depth Technical Guide: Antiparasitic Activity of Magainin 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magainin 1, a 23-amino acid cationic antimicrobial peptide originally isolated from the skin of the African clawed frog, Xenopus laevis, has demonstrated a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the antiparasitic properties of this compound, with a focus on its efficacy against various protozoan and helminthic parasites. We delve into its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its assessment. This document is intended to serve as a valuable resource for researchers and professionals in the fields of parasitology, drug discovery, and antimicrobial peptide research.

Introduction

This compound is a member of the magainin family of peptides, which play a crucial role in the innate immune system of Xenopus laevis. These peptides are characterized by their cationic nature and their ability to form an amphipathic α-helix in membrane environments. This structural feature is central to their antimicrobial action, which primarily involves the disruption of microbial cell membranes. The broad-spectrum activity of magainins extends to bacteria, fungi, and a range of parasites, making them promising candidates for the development of novel anti-infective agents.

Mechanism of Action

The primary mechanism of antiparasitic action of this compound is the permeabilization of the parasite's cell membrane. This process is initiated by the electrostatic interaction of the positively charged peptide with negatively charged components of the parasite's outer membrane, such as phospholipids. Upon binding, this compound undergoes a conformational change, adopting an α-helical structure and inserting itself into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent unregulated flow of ions and small molecules across the membrane dissipates the electrochemical gradients essential for cellular function, ultimately leading to parasite death. Electron microscopy studies have confirmed this mechanism, showing membrane damage and the release of cytoplasmic organelles in parasites exposed to this compound[1][2]. While direct membrane disruption is the principal mechanism, some studies on magainin analogues suggest the possibility of secondary effects, such as the induction of apoptosis-like processes in some parasites. However, further research is needed to fully elucidate these additional mechanisms for this compound.

Visualizing the Mechanism of Action

Caption: Proposed mechanism of action of this compound against parasites.

Quantitative Antiparasitic Activity

The efficacy of this compound has been quantified against several parasitic organisms. The following tables summarize the available data, including the 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the parasite's growth or viability.

| Parasite Species | Stage | IC50 (µg/mL) | Reference |

| Leishmania panamensis | Promastigote | ~25 | [1] |

| Leishmania major | Promastigote | ~25 | [1] |

| Parasite Species | Concentration (µg/mL) | Effect | Reference |

| Bonamia ostreae | 500 | 94% reduction in viability | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antiparasitic activity of this compound.

In Vitro Leishmanicidal Activity Assay

This protocol is adapted for determining the IC50 of this compound against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. panamensis, L. major)

-

Complete RPMI 1640 medium (supplemented with fetal calf serum, L-glutamine, penicillin, and streptomycin)

-

This compound (lyophilized)

-

Phosphate-buffered saline (PBS), pH 7.2

-

96-well microtiter plates

-

Resazurin solution

-

Microplate reader

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes at 27°C in complete RPMI 1640 medium to the stationary phase.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions to obtain a range of working concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) to each well.

-

Peptide Addition: Add 100 µL of the various this compound dilutions to the wells. Include a positive control (e.g., a known anti-leishmanial drug) and a negative control (parasites with medium only).

-

Incubation: Incubate the plate at 27°C for 72 hours.

-

Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

Caption: A generalized workflow for determining the in vitro antiparasitic activity of this compound.

Electron Microscopy for Morphological Analysis

This protocol outlines the steps for observing the ultrastructural changes in parasites upon treatment with this compound.

Materials:

-

Parasite culture

-

This compound

-

Glutaraldehyde solution (2.5%) in cacodylate buffer

-

Osmium tetroxide (1%)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate

-

Lead citrate

-

Transmission electron microscope (TEM)

Procedure:

-

Treatment: Incubate parasites with a lytic concentration of this compound for a predetermined time.

-

Fixation: Centrifuge the parasite suspension and fix the pellet with 2.5% glutaraldehyde in cacodylate buffer for 2 hours at 4°C.

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltration and Embedding: Infiltrate the samples with propylene oxide and embed in epoxy resin.

-

Sectioning: Cut ultrathin sections using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Observe the sections under a transmission electron microscope to identify morphological changes such as membrane damage and organelle disruption.

Signaling Pathways and Secondary Mechanisms

While the primary mode of action of this compound is membrane lysis, the interaction of antimicrobial peptides with parasite cells can potentially trigger secondary effects. For some magainin analogs, mechanisms such as the induction of apoptosis have been suggested. This could involve downstream signaling events, including mitochondrial dysfunction and the release of apoptotic factors. However, specific signaling pathways in parasites that are directly modulated by this compound have not yet been extensively characterized. Further research is warranted to investigate potential secondary mechanisms, such as the impact on intracellular calcium homeostasis and mitochondrial membrane potential, which are known to be affected by other antimicrobial peptides in various cell types.

Conclusion